N-Methyldodecylamine
Overview
Description
Synthesis Analysis
The synthesis of N-methylated and N-alkylated amines, including compounds similar to N-Methyldodecylamine, can be achieved through reductive amination processes. One notable method involves using cobalt oxide nanoparticles as a catalyst, which facilitates the selective synthesis of N-methylated and N-alkylated amines from readily available nitroarenes or amines and aldehydes in the presence of formic acid (Senthamarai et al., 2018).
Molecular Structure Analysis
Research on similar N-methylated amines, such as N-methyldisilylamine, provides insights into the molecular structure of N-Methyldodecylamine. For example, the molecular structure of N-methyldisilylamine was determined using electron diffraction, revealing coplanar heavy atoms and specific bond lengths that could be analogous in N-Methyldodecylamine (Glidewell et al., 1969).
Chemical Reactions and Properties
N-Methylated amines, including those similar to N-Methyldodecylamine, can participate in various chemical reactions, serving as intermediates in the production of other compounds. For instance, N-methyl carbamoylimidazole, derived from 1,1-carbonyldiimidazole (CDI) and MeNH3Cl, showcases reactivity as a methyl isocyanate substitute, reacting with nucleophiles like amines and alcohols to produce N-methylureas and carbamates (Duspara et al., 2012).
Physical Properties Analysis
The physical properties of N-Methyldodecylamine can be inferred from studies on similar compounds. For example, N-methylated phosphatidylethanolamines exhibit distinct physical properties in aqueous dispersions, which can inform the understanding of N-Methyldodecylamine's behavior in solution (Gagne et al., 1985).
Chemical Properties Analysis
The chemical properties of N-Methyldodecylamine can be related to its reactivity and interaction with other compounds. Studies on similar N-methylated amines demonstrate various reactivities, such as the N-methylation of amines using CO2, highlighting the versatile chemical behavior that N-Methyldodecylamine may also exhibit (Santoro et al., 2015).
Scientific Research Applications
1. Application in the Creation of Anionic Gemini Surfactants
- Summary of Application: N-Methyldodecylamine is used in the synthesis of anionic dimeric (“gemini”) surfactants. These surfactants are created by reacting ethylenediamine tetraacetic acid (EDTA) dianhydride with fatty amines .
- Methods of Application: The synthesis involves reacting N-Methyldodecylamine with EDTA dianhydride. The resulting compound exhibits surfactant properties in water .
- Results or Outcomes: The new dimeric surfactant exhibits a low value for the critical micellization concentration (cmc < 10^-4 mM), low surface tension at the cmc, and an enhanced solubilization capacity in comparison with a monomeric reference surfactant, sodium laurate .
2. Application in the Synthesis of N,N,N,N,N,N-Trimethyldodecylammonium Bromide
- Summary of Application: N-Methyldodecylamine can be used for the preparation of N,N,N,N,N,N-Trimethyldodecylammonium bromide .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
3. Detection in Household Cleaning Products
- Summary of Application: N-Nitroso-N-Methyldodecylamine, a derivative of N-Methyldodecylamine, has been detected in household dishwashing liquids and surface cleaners .
- Methods of Application: The detection was performed using gas chromatography with a Thermal Energy Analyzer .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
4. Application in HPLC Column Separation
- Summary of Application: N-Methyldodecylamine can be analyzed using a reverse phase (RP) High Performance Liquid Chromatography (HPLC) method with simple conditions .
- Methods of Application: The mobile phase in the HPLC method contains an acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
5. Application in the Pyrolysis of N-(2-cyanoethyl)-N-methyldodecylamine
- Summary of Application: N-Methyldodecylamine is a secondary fatty acid amine. It is formed during the pyrolysis of N-(2-cyanoethyl)-N-methyldodecylamine under reduced pressure .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
6. Application in the Preparation of N,N,N,N,N,N-Trimethyldodecylammonium Bromide
- Summary of Application: N-Methyldodecylamine may be used for the preparation of N,N,N,N,N,N-Trimethyldodecylammonium bromide .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
7. Application in the Pyrolysis of N-(2-cyanoethyl)-N-methyldodecylamine
- Summary of Application: N-Methyldodecylamine is a secondary fatty acid amine. It is formed during the pyrolysis of N-(2-cyanoethyl)-N-methyldodecylamine under reduced pressure .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Safety And Hazards
N-Methyldodecylamine is classified as a skin corrosive and eye damage category 1B . It causes severe skin burns and eye damage . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Future Directions
properties
IUPAC Name |
N-methyldodecan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N/c1-3-4-5-6-7-8-9-10-11-12-13-14-2/h14H,3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEMQVZNTDHENJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2292-50-4 (hydrochloride) | |
Record name | N-Methyldodecylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007311300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90223387 | |
Record name | N-Methyldodecylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90223387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyldodecylamine | |
CAS RN |
7311-30-0 | |
Record name | N-Methyl-1-dodecanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7311-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyldodecylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007311300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Dodecanamine, N-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165791 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methyldodecylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90223387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyldodecylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.973 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYLDODECYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88NN43I94S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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